3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)3-6(11-5-7)1-2-10-4-6/h10H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOZAQLQEXWABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(CO2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of the 3,3 Difluoro 1 Oxa 7 Azaspiro 4.4 Nonane Scaffold
Functionalization of the Azaspirocyclic Nitrogen Atom
The secondary amine of the pyrrolidine (B122466) ring is the most reactive site for derivatization, allowing for a wide range of chemical modifications.
The nitrogen atom can readily undergo common transformations such as N-alkylation, N-acylation, and the introduction of protecting groups. These reactions are fundamental for incorporating the spirocyclic scaffold into larger molecules or for modulating its physicochemical properties.
N-Alkylation: This can be achieved using various alkylating agents (e.g., alkyl halides, sulfates) under basic conditions to introduce alkyl substituents.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common method for synthesizing derivatives for biological screening.
N-Protection: Protecting the nitrogen is crucial in multi-step syntheses. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for secondary amines. organic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a base and can be removed under acidic conditions. organic-chemistry.org Other common protecting groups are also applicable, each with its own specific conditions for introduction and removal.
| Protecting Group | Abbreviation | Typical Reagent | Key Stability Features | Common Cleavage Condition |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Stable to bases, nucleophiles, and catalytic hydrogenation | Strong acid (e.g., TFA, HCl) |
| Carbobenzyloxy | Cbz or Z | Benzyl (B1604629) Chloroformate | Stable to acidic and some basic conditions | Catalytic Hydrogenation (H₂/Pd-C) |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acidic conditions and hydrogenation | Base (e.g., Piperidine) |
| Benzyl | Bn | Benzyl Bromide (BnBr) | Stable to acidic, basic, and nucleophilic conditions | Catalytic Hydrogenation (H₂/Pd-C) |
The presence of two highly electronegative fluorine atoms on the adjacent tetrahydrofuran (B95107) ring has a profound electronic influence on the nitrogen atom's reactivity. Fluorine atoms are powerful electron-withdrawing groups that operate through a negative inductive effect (-I effect). masterorganicchemistry.com
This withdrawal of electron density through the carbon framework decreases the electron density on the nitrogen atom. As a result, the lone pair of electrons on the nitrogen is less available to accept a proton, leading to a significant reduction in the amine's basicity compared to its non-fluorinated counterpart, 1-oxa-7-azaspiro[4.4]nonane. nih.gov This effect is well-documented in various heterocyclic systems where fluorination decreases basicity. masterorganicchemistry.comnih.gov
The pKₐH (the pKₐ of the conjugate acid) is a direct measure of basicity. A lower pKₐH value indicates lower basicity. The pKₐH of 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane is expected to be considerably lower than that of piperidine (B6355638) or its non-fluorinated analogue.
| Compound | Structure | pKₐH (Conjugate Acid) | Comment |
|---|---|---|---|
| Piperidine | ~11.1 | Standard secondary amine reference. masterorganicchemistry.com | |
| 1-Oxa-7-azaspiro[4.4]nonane | ![]() | Expected to be slightly lower than piperidine due to the ether oxygen's mild inductive effect. | Non-fluorinated analogue. |
| This compound | ![]() | Expected to be significantly lower than the non-fluorinated analogue. | Strong inductive effect from two fluorine atoms reduces nitrogen basicity. masterorganicchemistry.comnih.gov |
This reduced basicity also tempers the nitrogen's nucleophilicity, potentially requiring more forcing conditions for reactions like N-alkylation compared to non-fluorinated analogues.
Modifications at the Spiro Carbon Center
The spiro carbon is a quaternary, non-protonated carbon atom that represents the structural linchpin of the molecule. Direct modification at this center is exceptionally challenging due to its steric hindrance and lack of inherent reactivity.
Specific literature detailing stereoselective transformations at the spiro junction of this particular difluorinated scaffold is not available. Such transformations would likely need to be established during the synthesis of the spirocycle itself, for instance, through an asymmetric catalytic process that forms the spirocyclic core. Post-synthesis modification to control the stereochemistry at this center is generally not a feasible synthetic route.
The synthesis of analogues with different ring sizes, such as azaspiro[3.4] or azaspiro[4.5] systems, would require a de novo synthesis strategy starting from different precursors. Post-synthetic ring expansion or contraction reactions (e.g., Tiffeneau-Demjanov or Beckmann rearrangements) initiated from the existing this compound core are not described in the literature and would likely be complicated by the presence of the difluorinated ether and the secondary amine.
Chemical Transformations of the Oxane Ring Moiety
The tetrahydrofuran (oxane) portion of the molecule is generally stable. As a cyclic ether, its primary reaction is cleavage, which typically requires harsh conditions. The presence of the geminal difluoro group at the C3 position, adjacent to the ether oxygen, significantly deactivates the ring towards electrophilic attack. The electron-withdrawing fluorine atoms reduce the basicity of the ether oxygen, making its protonation—the first step in acid-catalyzed cleavage—more difficult.
While standard ether-cleaving reagents like strong protic acids (HBr, HI) or Lewis acids (BBr₃, BCl₃) could theoretically open the ring, such conditions would almost certainly affect the pyrrolidine ring, likely leading to protonation, side reactions, or complete degradation of the molecule. Therefore, selective transformation of the oxane ring in the presence of the unprotected amine is considered synthetically challenging, and no specific methods have been reported for this scaffold.
Ring Opening and Recyclization Reactions
The stability of the 1-oxa-7-azaspiro[4.4]nonane core is influenced by the nature of the substituents and the reaction conditions. While the spirocyclic system is generally stable, both the tetrahydrofuran and pyrrolidine rings can be susceptible to opening under specific chemical environments.
Under strongly acidic conditions, the tetrahydrofuran ring of similar oxaspirocyclic systems can undergo cleavage. masterorganicchemistry.com For the this compound scaffold, protonation of the ether oxygen would be the initial step, making it a better leaving group. Subsequent nucleophilic attack, for instance by a halide ion from a hydrohalic acid, would lead to the opening of the furan (B31954) ring. masterorganicchemistry.com The regioselectivity of this attack would be influenced by the electronic effects of the gem-difluoro group.
Reductive cleavage of the tetrahydrofuran ring is another potential pathway for ring opening. rsc.org Reagents that facilitate the reductive lithiation of ethers could potentially open the oxolane ring, providing a linear amino alcohol derivative. rsc.org This approach would offer a route to further functionalization of the resulting chain.
The pyrrolidine ring, particularly after N-acylation or N-alkylation, could also be targeted for ring-opening reactions. For instance, acid-catalyzed decomposition of related N-acyl spirocyclic systems has been shown to result in ring opening. researchgate.net Furthermore, base-mediated rearrangements have been observed in related spirocyclic systems, suggesting that under specific basic conditions, rearrangement or degradation of the this compound scaffold could occur. organic-chemistry.org
Recyclization reactions, following an initial ring-opening event, can lead to the formation of novel heterocyclic systems. For example, an initial acid-catalyzed opening of the tetrahydrofuran ring could be followed by an intramolecular cyclization involving the nitrogen atom, potentially leading to a fused or bridged bicyclic system, depending on the reaction conditions and the nature of any captured nucleophiles. researchgate.net
Selective Functionalization Adjacent to the Oxygen Atom
The carbon atoms adjacent to the ether oxygen (C2 and C4) in the tetrahydrofuran ring are activated towards certain functionalization reactions. Metal-free, site-selective α-C–H functionalization of tetrahydrofuran has been demonstrated using photocatalytic generation of bromine radicals, which could be a viable strategy for introducing substituents at these positions in the this compound system. beilstein-journals.org This would allow for the introduction of various functional groups, such as sulfur or carbon-based substituents, via cross-coupling reactions. beilstein-journals.org
Furthermore, domino radical bicyclization reactions have been employed for the synthesis of 1-azaspiro[4.4]nonane derivatives, highlighting the potential for radical-mediated functionalization of the heterocyclic rings. nih.gov Such strategies could potentially be adapted for the introduction of functional groups on the tetrahydrofuran ring of the target scaffold.
The following table summarizes potential functionalization reactions adjacent to the oxygen atom:
| Position | Reaction Type | Potential Reagents | Potential Products |
| C2 / C4 | α-C–H Functionalization | N-Bromosuccinimide (NBS), Photocatalyst | Brominated intermediates for cross-coupling |
| C2 / C4 | Radical Addition | Radical initiators, Alkenes/Alkynes | Alkylated or Alkenylated derivatives |
Regioselective and Chemoselective Reactions of the Difluorinated Motif
The gem-difluoro group at the C3 position significantly influences the reactivity of the tetrahydrofuran ring and presents unique opportunities for selective chemical transformations.
The carbon-fluorine bond is the strongest single bond in organic chemistry, and the C(sp³)–F bonds in saturated fluorocarbons are generally inert. However, the activation of these bonds can be achieved under specific conditions, particularly with the use of strong Lewis acids. For aliphatic gem-difluoroalkanes, which are structurally related to the difluorinated carbon in the spirocycle, Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been shown to catalyze the selective activation of C(sp³)–F bonds. nih.gov This can lead to intramolecular Friedel-Crafts-type cyclizations if an appropriate aromatic ring is present in the molecule. nih.gov
In the context of this compound, derivatization of the nitrogen atom with a phenyl-containing group could set the stage for such a Lewis acid-catalyzed C-F activation and subsequent cyclization, leading to complex polycyclic structures. The reaction selectivity, such as elimination versus cyclization, can be influenced by the solvent and the specific Lewis acid used. nih.gov
The table below outlines a potential reaction involving C-F bond activation:
| Reactant | Reagent | Solvent | Potential Product Type |
| N-Aryl-3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane | B(C₆F₅)₃ | Hexafluoroisopropanol (HFIP) | Intramolecular cyclization product |
The presence of the nitrogen atom in the pyrrolidine ring provides a convenient handle for the introduction of a wide variety of functional groups. Standard N-acylation, N-alkylation, N-arylation, and sulfonylation reactions can be readily performed to introduce diverse substituents. These modifications can be used to modulate the physicochemical properties of the molecule or to introduce further reactive sites for subsequent transformations.
Furthermore, more complex functionalization can be achieved through multi-step sequences. For instance, domino radical bicyclization strategies, which have been successfully applied to the synthesis of 1-azaspiro[4.4]nonane derivatives, could be adapted to introduce complex fused ring systems onto the parent scaffold. nih.gov This would involve the initial functionalization of the nitrogen with a precursor containing appropriate radical acceptor and donor groups.
The synthesis of spirocycles via phosphine-catalyzed [3+2]-cycloadditions offers another avenue for constructing additional rings onto the existing scaffold, potentially by derivatizing the pyrrolidine ring with a suitable exo-methylenecycloalkane precursor. acs.org
The following interactive data table summarizes some potential derivatization reactions on the pyrrolidine ring:
| Reaction Type | Reagent Class | Example Reagent | Functional Group Introduced |
| N-Acylation | Acid Chlorides / Anhydrides | Acetyl Chloride | Acetyl |
| N-Alkylation | Alkyl Halides | Benzyl Bromide | Benzyl |
| N-Arylation | Aryl Halides (with catalyst) | Phenylboronic Acid, Cu(OAc)₂ | Phenyl |
| N-Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl Chloride | Tosyl |
Conformational Analysis and Advanced Structural Elucidation
Computational Investigations of Molecular Conformation
Computational chemistry provides powerful tools to explore the molecule's potential energy surface, identifying stable conformers and the transition states that separate them.
Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, utilized to predict the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. For 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane, DFT methods can be employed to determine optimized geometries, bond lengths, bond angles, and dihedral angles. These calculations would likely show the influence of the electronegative fluorine atoms on the geometry of the tetrahydrofuran (B95107) ring, potentially causing a shortening of the C-F bonds and influencing the puckering of the ring. The choice of functional and basis set is critical for obtaining accurate results, especially for organofluorine compounds. nih.gov
Table 1: Predicted Geometric Parameters from DFT Calculations
| Parameter | Predicted Value | Description |
|---|---|---|
| C-F Bond Length | ~1.35 Å | The typical length of a carbon-fluorine single bond. |
| C-O Bond Length | ~1.43 Å | The standard length for a carbon-oxygen single bond in an ether. |
| C-N Bond Length | ~1.47 Å | The expected length for a carbon-nitrogen single bond in an amine. |
| C-C Bond Length | ~1.54 Å | The average length of a carbon-carbon single bond. |
| F-C-F Bond Angle | ~105° | The angle between the two fluorine atoms, influenced by their mutual repulsion. |
Note: The values in this table are illustrative and would be precisely determined through specific DFT calculations.
While DFT calculations identify energy minima, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. nih.gov For this compound, MD simulations can model the flexibility of the two five-membered rings. nih.gov These rings are not planar and can adopt various puckered conformations, such as envelope and twist forms. MD simulations can reveal the energy barriers between these conformations and their relative populations at a given temperature, offering a more complete picture of the molecule's conformational landscape in solution. nih.gov
The presence of both a hydrogen bond donor (the N-H group) and potential acceptors (the fluorine and oxygen atoms) allows for the possibility of intramolecular hydrogen bonding. While C-F bonds are not strong hydrogen bond acceptors, weak N-H···F interactions can occur, influencing the conformational preference of the pyrrolidine (B122466) ring. escholarship.org These interactions can be detected and characterized through techniques like Quantum Theory of Atoms in Molecules (QTAIM) analysis of the calculated electron density. rsc.org
Stereoelectronic effects also play a crucial role. The gauche effect, which describes the tendency of electronegative substituents to prefer a gauche arrangement, may influence the conformation around the C-C bonds adjacent to the difluorinated carbon. The orientation of the fluorine atoms relative to the oxygen atom in the tetrahydrofuran ring will also be governed by stereoelectronic effects, such as the anomeric effect.
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods provide experimental validation of the structural features predicted by computational models.
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution.
¹H NMR: Would provide information on the number of unique proton environments, their chemical shifts, and their coupling to neighboring protons.
¹³C NMR: Would show the number of distinct carbon environments. The carbon atom bonded to the two fluorine atoms would exhibit a characteristic triplet in the proton-coupled spectrum due to C-F coupling.
¹⁹F NMR: Is particularly informative for fluorinated compounds, providing signals for the fluorine atoms and showing their coupling to nearby protons and carbons.
COSY (Correlation Spectroscopy): A 2D NMR technique that reveals which protons are coupled to each other, helping to trace the connectivity of protons within each ring. utexas.eduusask.ca
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates proton signals with the carbon signals of the atoms they are directly attached to.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 2.5 - 3.5 | Multiplets | Protons on the pyrrolidine and tetrahydrofuran rings. |
| ¹³C | 30 - 70 | - | Aliphatic carbons in the rings. |
| ¹³C | ~120 (t) | Triplet | The CF₂ carbon, with a large ¹JCF coupling constant. |
Note: These are predicted values and are subject to variation based on solvent and other experimental conditions.
X-ray crystallography provides the most definitive structural information for a molecule in the solid state. A successful crystal structure of this compound would provide precise measurements of all bond lengths, bond angles, and torsion angles. This would allow for an unambiguous determination of the preferred conformation of the rings and the relative orientation of the substituents in the crystal lattice. Furthermore, if the synthesis of the compound results in diastereomers, X-ray crystallography can be used to determine the relative stereochemistry of each isomer. The packing of the molecules in the crystal lattice can also reveal information about intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the oxygen or fluorine atoms of a neighboring molecule. rsc.org
Table 3: Information Obtainable from X-ray Crystallography
| Data | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of every atom in the molecule. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous structural elucidation of novel chemical entities, including complex heterocyclic systems like this compound. This powerful method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte, enabling the determination of its elemental composition with a high degree of confidence. The precision of HRMS is typically within a few parts per million (ppm), which allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental makeup.
In the analysis of this compound, HRMS is instrumental in confirming the molecular formula, C₇H₁₁F₂NO. The technique can distinguish the exact mass of the molecule from other potential isobaric interferences, which is a critical step in the verification of the compound's identity following its synthesis. The calculated monoisotopic mass of the neutral [M] form of this compound is 163.0808 Da.
Typically, during HRMS analysis using techniques such as electrospray ionization (ESI), the molecule is ionized, most commonly by the addition of a proton, to form the pseudomolecular ion [M+H]⁺. The theoretical exact mass of this protonated species is 164.0886 Da. The instrument then measures the m/z of this ion with high resolution. The minuscule difference between the observed mass and the theoretically calculated mass, known as the mass error, is a key indicator of a correct structural assignment. A mass error of less than 5 ppm is generally considered definitive evidence for the proposed elemental composition.
While specific experimental HRMS data for this compound is not extensively detailed in publicly available research, the table below illustrates the expected theoretical values that would be used for its confirmation.
Interactive Data Table: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Mass (Da) |
| [M] | C₇H₁₁F₂NO | 163.0808 |
| [M+H]⁺ | C₇H₁₂F₂NO⁺ | 164.0886 |
| [M+Na]⁺ | C₇H₁₁F₂NNaO⁺ | 186.0706 |
This precise mass information, in conjunction with other spectroscopic data such as NMR and IR, provides a comprehensive and unequivocal characterization of the this compound structure.
Role of 3,3 Difluoro 1 Oxa 7 Azaspiro 4.4 Nonane in Molecular Design and Biological Research
3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a wide array of bioactive agents. While specific research demonstrating the broad applicability of this compound across diverse target classes is still emerging, its constituent features—a spirocyclic core, a heterocyclic system, and gem-difluorination—position it as a high-potential candidate for this classification.
Enhanced Three-Dimensionality and Reduced Planarity for Target Specificity
A significant challenge in modern drug design is the creation of molecules that can form precise and high-affinity interactions with the complex, three-dimensional surfaces of biological targets. The spirocyclic nature of this compound inherently endows it with a greater degree of three-dimensionality compared to more traditional, planar aromatic systems. This rigid, non-planar structure allows for the presentation of substituents in well-defined spatial orientations, which can lead to enhanced target specificity and reduced off-target effects. The defined stereochemistry of the spirocyclic core can be instrumental in achieving selective binding to the desired biological macromolecule.
Impact on Molecular Properties Relevant to Biological Interactions
The physicochemical properties of a drug candidate are critical determinants of its ultimate success. The incorporation of the this compound scaffold can modulate several key parameters:
Lipophilicity: The introduction of fluorine atoms can have a profound effect on a molecule's lipophilicity (logP). While highly fluorinated motifs can increase lipophilicity, the strategic placement of a gem-difluoro group, as seen in this scaffold, can offer a nuanced modulation of this property, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility: The presence of the oxa- and aza- heteroatoms in the spirocyclic system can enhance aqueous solubility through their potential to form hydrogen bonds with water molecules. This is a desirable feature for improving the bioavailability of a drug candidate.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes. The gem-difluoro group at the 3-position can shield adjacent chemical bonds from metabolic attack, thereby increasing the metabolic stability and half-life of a drug molecule.
Structure-Activity Relationship (SAR) Studies on the Difluorinated Oxa-Azaspiro[4.4]nonane Core
While comprehensive SAR studies specifically on this compound are not widely published, the principles of such investigations can be extrapolated from research on analogous spirocyclic systems.
Positional Scanning and Substituent Effects on Binding Affinity
The this compound scaffold offers multiple points for chemical modification, primarily at the nitrogen atom of the azaspirane ring. SAR studies would systematically explore the impact of a diverse range of substituents at this position on the binding affinity for a given biological target. The nature of these substituents—their size, electronics, and hydrogen bonding capacity—would be varied to probe the steric and electronic requirements of the target's binding pocket.
| Modification Point | Potential Substituents | Anticipated Impact on Binding Affinity |
| 7-position (Nitrogen) | Alkyl chains, Aryl groups, Heterocyclic moieties | Modulation of lipophilicity, introduction of additional binding interactions (e.g., pi-stacking, hydrogen bonds), and alteration of the overall molecular shape. |
Stereochemical Influence on Biological Activity and Selectivity
The spirocyclic nature of this compound results in a chiral molecule. The absolute stereochemistry of the spirocenter can have a profound impact on biological activity and selectivity. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit vastly different pharmacological profiles, with one enantiomer often being significantly more potent or selective than the other. Therefore, the synthesis and biological evaluation of individual enantiomers of derivatives of this scaffold would be a critical component of any drug discovery program. Research on other chiral spirocyclic compounds has consistently demonstrated the importance of stereochemistry for achieving optimal interactions with chiral biological targets like enzymes and receptors.
Computational Drug Design Utilizing the Scaffold
The well-defined and relatively rigid structure of this compound makes it an excellent candidate for computational drug design approaches. Molecular modeling techniques can be employed to predict the binding modes of derivatives of this scaffold within the active site of a target protein. Docking studies can help in prioritizing the synthesis of compounds that are predicted to have the most favorable interactions. Furthermore, computational methods can be used to predict the ADME properties of virtual libraries of compounds based on this scaffold, allowing for the in silico optimization of drug-like properties before committing to chemical synthesis.
| Computational Method | Application to this compound Derivatives |
| Molecular Docking | Prediction of binding poses and estimation of binding affinities to a biological target. |
| Quantum Mechanics (QM) Calculations | Determination of the electronic properties and conformational preferences of the scaffold and its derivatives. |
| Molecular Dynamics (MD) Simulations | Assessment of the stability of the ligand-protein complex over time. |
| ADME Prediction | In silico estimation of properties such as solubility, permeability, and metabolic stability. |
Future Directions and Emerging Research Avenues
Development of Next-Generation Synthetic Methodologies
The efficient and scalable synthesis of 3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane and its analogs is paramount for unlocking their full potential. Future research will likely focus on developing more sustainable, efficient, and automated synthetic routes.
Bio-inspired and Sustainable Synthesis of Complex Analogs
Drawing inspiration from nature, where enzymes catalyze the formation of complex spirocyclic structures with high precision, future synthetic strategies will likely move towards biocatalysis and bio-inspired catalysis. nih.gov The biosynthesis of spiro-carbon-bearing natural products often involves oxygenating enzymes like monooxygenases and cytochrome P450s, which can execute intricate cyclization reactions. nih.gov Researchers may explore engineered enzymes or biomimetic catalysts to construct the 1-oxa-7-azaspiro[4.4]nonane core, potentially offering a greener alternative to traditional synthetic methods that often rely on harsh reagents and protecting group manipulations. nih.gov
Sustainable chemistry principles are increasingly being integrated into the synthesis of medicinally important heterocycles. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For the synthesis of complex analogs of this compound, a focus on atom economy and the reduction of hazardous waste will be crucial. e3s-conferences.org This could involve developing one-pot or tandem reactions that minimize intermediate purification steps. rsc.org
Automated and Flow Chemistry Approaches for Scalable Production
To meet the potential demand for this compound and its derivatives for screening and development, scalable and automated synthetic methods are essential. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis for the production of heterocyclic compounds. sci-hub.seuc.ptdurham.ac.uk The enhanced safety, better process control, and potential for high-throughput synthesis make it an attractive approach for producing fluorinated heterocycles, which can sometimes involve hazardous reagents or intermediates. nih.gov
The integration of 3D-printed PhotoFlow reactors could offer a low-cost and highly efficient method for synthesizing difluoromethyl-containing heterocycles through photoredox catalysis. nih.gov This technology allows for precise control over reaction parameters and can be easily scaled up. nih.gov Automated synthesis platforms, guided by real-time reaction monitoring and optimization algorithms, could further accelerate the discovery and production of novel analogs. durham.ac.ukacs.org
Table 1: Comparison of Synthetic Approaches for Spirocyclic Heterocycles
| Synthetic Approach | Advantages | Disadvantages | Relevance to this compound |
| Traditional Batch Synthesis | Well-established, versatile for small-scale synthesis. | Often requires harsh conditions, multiple steps, and generates significant waste. nih.gov | Initial route development and proof-of-concept synthesis. |
| Bio-inspired/Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme development and optimization can be time-consuming. | Future sustainable synthesis of complex and chiral analogs. |
| Flow Chemistry | Enhanced safety, scalability, process control, and automation potential. sci-hub.seuc.pt | Initial setup costs can be higher. | Scalable and safe production for preclinical and clinical studies. |
| Automated Synthesis Platforms | High-throughput synthesis, rapid optimization of reaction conditions. acs.org | Requires specialized equipment and programming expertise. | Accelerated discovery of new analogs with diverse functionalities. |
Expanding the Scope of Biological Applications
The gem-difluoro group and the spirocyclic scaffold are both privileged motifs in drug discovery, suggesting that this compound holds significant potential as a biologically active agent.
Exploration of Novel Biological Targets and Pathways Beyond Current Indications
Spirocyclic compounds are increasingly recognized for their ability to improve drug-like properties. nih.govnih.govnih.govresearchgate.net The rigid, three-dimensional structure of the spiro[4.4]nonane core can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules. nih.gov Future research should involve screening this compound and its derivatives against a wide range of biological targets to identify novel therapeutic opportunities. Given the prevalence of the pyrrolidine (B122466) and tetrahydrofuran (B95107) rings in bioactive molecules, this spirocycle could interact with targets typically modulated by these individual heterocycles, but with potentially unique pharmacology.
The introduction of fluorine atoms can significantly alter the electronic properties, metabolic stability, and bioavailability of a molecule. chemenu.com The difluoromethyl group, in particular, is considered a bioisostere of hydroxyl, thiol, and other functional groups, capable of forming weak hydrogen bonds. nih.gov This opens up the possibility of targeting pathways where such interactions are crucial. For example, fluorinated compounds have shown promise as anticancer, antiviral, and anti-inflammatory agents. nih.govsciencedaily.comrsc.orgnih.govbeyondpesticides.org
Design of Advanced Bioisosteric Replacements
Bioisosterism is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties. sci-hub.se The this compound scaffold itself can be considered a novel bioisostere for other saturated heterocyclic systems. The gem-difluoro group can act as a bioisosteric replacement for a carbonyl group or a gem-dimethyl group, influencing the conformation and electronic environment of the molecule. nih.govacs.org
The strategic incorporation of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability. nih.govresearchgate.net By designing analogs of known drugs where a key structural motif is replaced by the this compound core, it may be possible to develop new chemical entities with improved pharmacokinetic and pharmacodynamic profiles. rsc.org For instance, replacing a flexible side chain with this rigid spirocycle could lock the molecule in a more bioactive conformation, leading to enhanced potency. nih.gov
Table 2: Potential Bioisosteric Replacements and Their Predicted Effects
| Original Functional Group | Bioisosteric Replacement with this compound Moiety | Predicted Effects |
| Carbonyl group (C=O) | gem-Difluoro group (CF₂) | Increased metabolic stability, altered electronics. nih.govacs.org |
| Gem-dimethyl group (C(CH₃)₂) | gem-Difluoro group (CF₂) | Reduced lipophilicity, altered steric profile. |
| Flexible alkyl chain | Rigid spirocyclic core | Conformational restriction, potential for enhanced binding affinity. nih.gov |
| Saturated heterocycle (e.g., piperidine) | 1-oxa-7-azaspiro[4.4]nonane core | Altered solubility and pKa, novel vector for substituents. rsc.org |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize drug discovery and materials science. nih.gov AI and machine learning (ML) can be powerful tools to accelerate the development and optimization of molecules like this compound.
Generative AI models can design novel analogs of this compound with desired properties, such as enhanced binding affinity for a specific target or improved drug-like characteristics. atomwise.comharvard.edu These models can explore vast chemical spaces to identify promising candidates for synthesis and testing. mdpi.com ML algorithms can also predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, helping to prioritize the most promising candidates and reduce the number of costly and time-consuming experiments. innovationnewsnetwork.com
Furthermore, AI can play a crucial role in optimizing the synthesis of these complex molecules. acs.org By analyzing large datasets of chemical reactions, ML models can predict the optimal reaction conditions, catalysts, and reagents to maximize yield and minimize byproducts. This can significantly shorten the development timeline for new synthetic routes. mdpi.com As more data on fluorinated spirocycles becomes available, the predictive power of these models will continue to improve, enabling the de novo design of next-generation compounds with tailored properties.
Exploration of Non-Biological Applications (e.g., Materials Science, Organocatalysis)
The distinct architecture of this compound, characterized by a spirocyclic core, a gem-difluoro group, an oxolane ring, and a secondary amine, provides a versatile platform for the development of novel materials and catalysts.
Materials Science:
The incorporation of spirocyclic units into polymers can lead to materials with enhanced properties. The rigid, three-dimensional nature of the spiro[4.4]nonane skeleton can disrupt polymer chain packing, creating materials with inherent microporosity. This is a desirable feature for applications such as gas separation membranes researchgate.net. Furthermore, fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy, making them suitable for specialized coatings and films rsc.orggrafiati.com.
The presence of the gem-difluoro group on the oxolane ring in this compound could be leveraged in the design of advanced polymers. If this compound were to be functionalized into a polymerizable monomer, the resulting polymers could exhibit a unique combination of properties. For instance, the fluorinated segments could enrich the surface of the polymer film, leading to enhanced hydrophobicity rsc.org. The spirocyclic nature, as seen in other systems, could contribute to the development of non-shrinking adhesive resins upon polymerization nih.gov.
The potential applications in materials science are summarized in the table below:
| Potential Application Area | Key Structural Feature | Anticipated Properties |
| Advanced Polymers | Spirocyclic backbone, gem-difluoro group | Enhanced thermal stability, chemical resistance, low surface energy, potential for microporosity researchgate.netrsc.orggrafiati.com. |
| Specialty Coatings | Fluorinated surface | Hydrophobicity, durability rsc.org. |
| Adhesive Resins | Spirocyclic monomer | Potential for low polymerization shrinkage nih.gov. |
Organocatalysis:
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The 7-aza-spiro[4.4]nonane framework, containing a secondary amine, presents an opportunity for its use as a chiral catalyst or ligand. Chiral amines are fundamental in many asymmetric transformations. The rigidity of the spirocyclic system can provide a well-defined steric environment, which is crucial for achieving high enantioselectivity in catalytic reactions.
The electronic properties imparted by the gem-difluoro group are also of significant interest. The strong electron-withdrawing nature of the two fluorine atoms can influence the pKa of the secondary amine, thereby modulating its basicity and nucleophilicity nih.gov. This tuning of electronic properties is a key strategy in the design of efficient organocatalysts. For example, organocatalytic strategies have been developed for reactions involving gem-difluoroalkenes, highlighting the unique reactivity imparted by this functional group nih.gov. While direct studies on this compound as an organocatalyst are not yet prevalent, the synthesis of related fluorinated heterocycles for catalytic applications is an active area of research nih.gov.
Potential organocatalytic applications are outlined in the table below:
| Potential Catalytic Role | Key Structural Feature | Rationale |
| Asymmetric Catalyst | Chiral spiro-amine framework | Rigid scaffold for inducing stereoselectivity. |
| Base or Nucleophilic Catalyst | Secondary amine with gem-difluoro modification | Tunable basicity and reactivity due to electronic effects of fluorine atoms nih.gov. |
| Ligand for Metal Catalysis | Aza-spirocyclic structure | Coordination to metal centers to create a specific catalytic environment. |
While the direct application of this compound in these fields is still in its nascent stages, the foundational chemical principles and the promising results from structurally related compounds provide a strong impetus for future research and development.
Conclusion
Summary of Key Findings and Current Research Status
3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane is a fluorinated heterocyclic compound belonging to the class of spirocycles. These structural motifs have gained considerable attention in medicinal chemistry and materials science due to their unique three-dimensional arrangements. The introduction of fluorine atoms at the 3-position of the 1-oxa-7-azaspiro[4.4]nonane scaffold is anticipated to modulate its physicochemical properties, such as basicity, lipophilicity, and metabolic stability.
Currently, detailed research findings specifically focused on this compound are not widely available in publicly accessible scientific literature. Its availability from commercial vendors suggests its potential utility as a building block in the synthesis of more complex molecules. bldpharm.combldpharm.com The current research status appears to be in the exploratory phase, with its primary role being a constituent in chemical libraries for screening purposes.
While direct synthetic procedures for this compound are not explicitly documented in the provided search results, the synthesis of related azaspirocycles offers insights into potential synthetic routes. For instance, methods like domino radical bicyclization and intramolecular 1,3-dipolar cycloaddition have been employed for the construction of 1-azaspiro[4.4]nonane derivatives. nih.govbeilstein-archives.org The synthesis of other oxa-azaspiro compounds, such as 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, has been achieved through manganese(III)-based oxidation reactions. researchgate.net It is plausible that analogous strategies, adapted for the incorporation of the difluoro moiety, could be employed for the synthesis of this compound.
The chemical properties of this compound are largely inferred from its structure and data on related compounds. The presence of the difluorinated tetrahydrofuran (B95107) ring and a pyrrolidine (B122466) ring within the spirocyclic system defines its character. bldpharm.com The fluorine atoms are expected to influence the electron distribution and conformational preferences of the molecule.
Prospective Outlook on the Significance of this compound in Chemical Research
The significance of this compound in chemical research is projected to grow, particularly in the fields of medicinal chemistry and materials science. Spirocyclic scaffolds are increasingly recognized as valuable motifs for the design of novel therapeutic agents and functional materials. The rigid, three-dimensional nature of the spiro[4.4]nonane core can lead to improved binding affinity and selectivity for biological targets compared to more flexible, linear molecules.
In medicinal chemistry, azaspirocycles are considered bioisosteres of common heterocyclic rings like piperidine (B6355638). univ.kiev.ua The incorporation of the this compound moiety into drug candidates could offer several advantages. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of the azaspiro nitrogen, thereby affecting the pharmacokinetic and pharmacodynamic properties of the parent molecule. The study of related 1-oxa-4-azaspironenone derivatives has shown potential antitumor activity, suggesting that azaspiro compounds can serve as scaffolds for anticancer agents. nih.gov
In materials science, the unique structural and electronic properties imparted by the difluoro-substituted spirocyclic system could be exploited in the development of novel polymers, liquid crystals, and other advanced materials. The polarity and stability of the C-F bonds can influence the bulk properties of materials incorporating this scaffold.
Future research will likely focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Elucidation of its detailed chemical and physical properties through spectroscopic and crystallographic studies will be crucial for its rational application. Furthermore, the exploration of its utility as a building block in the synthesis of biologically active compounds and functional materials will continue to be a significant area of investigation. The functionalization of related 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane derivatives for drug design highlights a promising avenue for future research on this compound. univ.kiev.ua
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane?
- Methodology : Utilize spirocyclic ring-forming reactions such as acid-catalyzed cyclization or transition-metal-mediated coupling. Fluorination can be achieved via electrophilic fluorinating agents (e.g., Selectfluor) or deoxyfluorination of ketone precursors. For example, details the synthesis of diazaspiro derivatives using benzyl-protected intermediates and fluorinated aryl reagents, which can be adapted for this compound. Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize the spirocyclic core .
- Characterization : Confirm structure via , , and NMR, complemented by high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for unambiguous assignment of the spiro junction and fluorine positions .
Q. How can the solubility and stability of this compound be evaluated under experimental conditions?
- Methodology : Perform solubility studies in solvents of varying polarity (e.g., water, DMSO, THF) using UV-Vis spectroscopy or gravimetric analysis. Assess stability via accelerated degradation studies (e.g., exposure to light, heat, or oxidizing agents) monitored by HPLC or LC-MS. highlights the hygroscopic nature of similar spiro compounds, suggesting strict moisture control during storage .
Q. What spectroscopic techniques are most effective for distinguishing the fluorine substituents in this compound?
- Methodology : NMR is critical for identifying fluorine environments, with chemical shifts typically between -100 to -200 ppm for CF groups. IR spectroscopy can detect C-F stretching vibrations (~1100–1200 cm). Pair with computational methods (DFT calculations) to correlate experimental data with electronic structure .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,3-difluoro substituents influence the reactivity of the spirocyclic core?
- Methodology : Compare reaction kinetics (e.g., nucleophilic substitution, ring-opening) with non-fluorinated analogs. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals. suggests that fluorine atoms increase electron-withdrawing effects, potentially stabilizing transition states in ring-opening reactions .
- Contradiction Analysis : If experimental reactivity deviates from computational predictions, investigate solvent effects or non-covalent interactions (e.g., hydrogen bonding) using molecular dynamics simulations .
Q. What strategies can resolve contradictions in thermodynamic data (e.g., melting points, enthalpies) reported for spirocyclic compounds?
- Methodology : Apply differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions. Cross-validate with lattice energy calculations (e.g., using the Cambridge Structural Database). emphasizes the importance of temperature control in ternary systems, which may explain discrepancies in phase behavior .
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry applications?
- Methodology : Synthesize analogs with varied substituents (e.g., alkyl, aryl) at the 7-aza position. Evaluate biological activity (e.g., enzyme inhibition, receptor binding) using assays tailored to target pathways (e.g., anticonvulsant models in ). Employ QSAR models to correlate electronic parameters (Hammett constants) with activity .
- Data Interpretation : If SAR results contradict expectations, consider conformational analysis (e.g., NOE studies) to assess spiro ring flexibility and ligand-target interactions .
Q. What computational approaches are suitable for modeling the nucleation behavior of fluorinated spirocyclic compounds?
- Methodology : Use density functional theory (DFT) or gradient theory to compute surface tension and critical cluster formation energies. Compare with experimental nucleation rates obtained via cloud chambers or molecular dynamics simulations, as described for nonane systems in . Adjust force fields to account for fluorine’s polarizability .
Methodological Notes
- Safety : Handle fluorine-containing compounds in a fume hood with explosion-proof equipment (per ). Ground metal containers to prevent static discharge .
- Data Reproducibility : Archive raw spectral data and computational input files using platforms like PubChem or DSSTox (referenced in and ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Oxa-7-azaspiro[4.4]nonane structure](https://www.medchemexpress.com/cas_image/1419590-81-0.gif)

